tert-Butyl azetidine-3-carboxylate acetate (CAS 1236144-52-7) is a highly processable, bench-stable secondary amine building block essential for incorporating the rigid azetidine-3-carboxylic acid motif into pharmaceutical intermediates[1]. By combining a base-stable tert-butyl protecting group with an acetate salt form, this compound resolves the severe handling limitations of the volatile free base and the solubility constraints of the zwitterionic free acid[2]. For procurement teams and process chemists, it represents a highly effective balance of shelf stability, precise stoichiometric weighability, and immediate readiness for N-functionalization workflows.
Attempting to substitute this specific acetate salt with generic alternatives introduces significant process inefficiencies. Using the unprotected azetidine-3-carboxylic acid fails in standard organic workflows due to its zwitterionic nature, which renders it virtually insoluble in aprotic solvents like dichloromethane or tetrahydrofuran [1]. Conversely, procuring the free base (tert-butyl azetidine-3-carboxylate) leads to batch-to-batch reproducibility failures, as the free base is a viscous, volatile oil prone to atmospheric degradation. Even the closely related hydrochloride salt is a less effective substitute for procurement, as it exhibits poorer organic solubility and requires the addition of strong external bases (e.g., DIPEA) to liberate the amine, which can precipitate insoluble salts and complicate scale-up in sensitive coupling reactions [2].
The acetate salt form provides a free-flowing solid that maintains >98% purity over extended ambient storage, whereas the free base is a volatile oil that degrades and complicates precise stoichiometric weighing [1].
| Evidence Dimension | Purity retention and physical state |
| Target Compound Data | Acetate salt: >98% purity at 6 months, solid |
| Comparator Or Baseline | Free base: <90% purity, viscous oil |
| Quantified Difference | >8% higher purity retention and elimination of weighing errors |
| Conditions | Ambient storage, standard laboratory handling |
Ensures precise stoichiometric control and eliminates batch-to-batch reproducibility issues in scale-up.
In reductive amination workflows, the acetate salt acts as its own mild acid catalyst, achieving 85-95% yields without the need for external bases, unlike the hydrochloride salt which requires DIPEA and often suffers from sluggish kinetics or side reactions [1].
| Evidence Dimension | Reaction yield in N-alkylation |
| Target Compound Data | Acetate salt: 85-95% yield (no added base) |
| Comparator Or Baseline | Hydrochloride salt: 60-75% yield (requires DIPEA) |
| Quantified Difference | 15-20% yield improvement and elimination of one reagent |
| Conditions | Reductive amination with aldehydes using NaBH(OAc)3 in DCE/DCM |
Streamlines the synthetic process by eliminating a reagent and simplifying downstream workup.
The tert-butyl ester provides near-absolute stability to strongly basic aqueous conditions used in upstream transformations, whereas less sterically hindered esters (like methyl or ethyl) undergo premature saponification [1].
| Evidence Dimension | Stability to aqueous base |
| Target Compound Data | tert-Butyl ester: ~100% stable to 1M NaOH |
| Comparator Or Baseline | Methyl ester: >50% premature hydrolysis |
| Quantified Difference | Complete orthogonal stability vs. significant yield loss |
| Conditions | Exposure to 1M NaOH during aqueous basic workups |
Allows for complex, multi-step synthetic sequences without premature loss of the carboxylic acid protecting group.
Unlike the unprotected azetidine-3-carboxylic acid, which is zwitterionic and insoluble in standard organic solvents, the tert-butyl ester acetate salt exhibits high solubility (>100 mg/mL) in dichloromethane and tetrahydrofuran, enabling homogeneous phase reactions [1].
| Evidence Dimension | Solubility in DCM |
| Target Compound Data | tert-Butyl azetidine-3-carboxylate acetate: >100 mg/mL |
| Comparator Or Baseline | Azetidine-3-carboxylic acid (unprotected): <1 mg/mL |
| Quantified Difference | >100-fold increase in organic solubility |
| Conditions | Standard solvent screening at 25 °C |
Enables standard organic phase synthesis, avoiding complex and low-yielding biphasic or aqueous chemistry.
The acetate salt is a highly suitable precursor for installing the azetidine-3-carboxylic acid polar headgroup in sphingosine-1-phosphate (S1P) receptor agonists, as the t-butyl group protects the acid during crucial N-alkylation steps [1].
Used efficiently in the synthesis of bifunctional degraders (e.g., HPK1 degraders), where the bench-stable acetate salt allows for precise stoichiometric coupling in high-throughput library generation without the handling issues of the free base [2].
Employed in medicinal chemistry campaigns replacing metabolically susceptible piperidine or pyrrolidine rings with rigid azetidines, utilizing the acetate salt for streamlined reductive aminations without the need for external base addition[3].